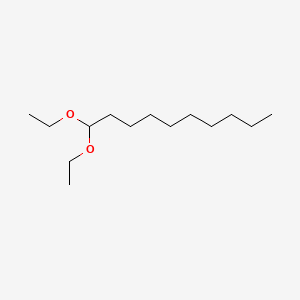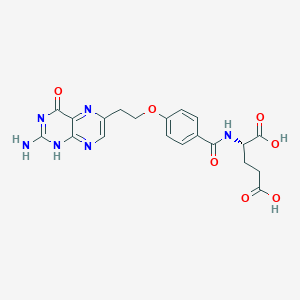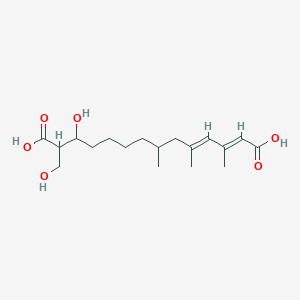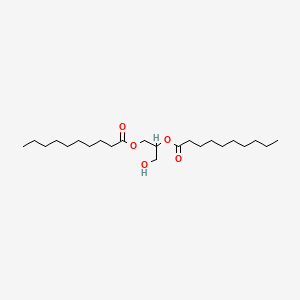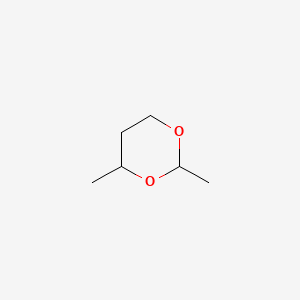
20-Hydroxyeicosatetraenoic acid
Vue d'ensemble
Description
20-Hydroxyeicosatetraenoic acid, also known as 20-HETE, is an eicosanoid metabolite of arachidonic acid. It has a wide range of effects on the vascular system, including the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . It’s also involved in regulating blood pressure and may contribute to the development of stroke and heart attacks .
Synthesis Analysis
20-HETE is produced by a subset of Cytochrome P450 (CYP450) microsome-bound ω-hydroxylases, which metabolize arachidonic acid to 20-HETE by an omega oxidation reaction . Certain members of the CYP4A and CYP4F subfamilies in the CYP4 family are considered predominant cytochrome P450 enzymes that are responsible in most tissues for forming 20-HETE .Molecular Structure Analysis
The molecular formula of 20-HETE is C20H32O3, and it has a molar mass of 320.473 g·mol −1 . The IUPAC name for 20-HETE is (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid .Chemical Reactions Analysis
20-HETE is a vasoconstrictor that depolarizes vascular smooth muscle cells by blocking K+ channels . It’s also involved in the regulation of vascular tone in the brain, kidney, heart, and splanchnic beds .Applications De Recherche Scientifique
Renal Physiology and Pathophysiology
20-HETE plays a crucial role in the kidney , where it modulates preglomerular vascular tone and tubular ion transport. It is also involved in renal ischemia/reperfusion (I/R) injury and polycystic kidney diseases. The compound’s effects on the kidney are significant, as it influences blood flow and filtration processes .
Hepatic Function
Although the role of 20-HETE in the liver is not fully understood, it represents a substantial portion of liver CYP-dependent arachidonic acid metabolism. It is associated with conditions such as liver cirrhotic ascites, indicating its potential impact on hepatic function and disease .
Pulmonary System
In the lung , 20-HETE contributes to pulmonary cell survival, the regulation of pulmonary vascular tone, and the tone of the airways. Its role in the respiratory system suggests it may be a therapeutic target for various pulmonary conditions .
Neurological Impact
20-HETE is involved in cerebral I/R injury in the brain . Its angiogenic and mitogenic properties suggest that it could play a part in tumor promotion and may be a therapeutic target for treating cerebral ischemia and possibly other neurological disorders .
Cardiovascular Health
This compound has a significant impact on vascular function , influencing the sensitivity of the vasculature to constrictor stimuli, regulating endothelial function, and affecting the renin-angiotensin system (RAS). It is also a driver of vascular remodeling independent of blood pressure elevations .
Metabolic Syndrome and Diabetes
20-HETE has been linked to metabolic syndrome and diabetes , where it influences cardiometabolic diseases. Its role in these conditions is complex and involves interactions with various metabolic pathways .
Thrombosis and Hemostasis
Studies have shown that 20-HETE can accelerate the development of thrombosis and reduce blood flow in certain models. It stimulates the activation of extracellular signal-regulated kinases, which can lead to the release of von Willebrand factor and promote platelet adhesion .
Vascular Endothelium
20-HETE plays a significant role in the physiology and pathophysiology of the vascular endothelium . It exerts oxidative stress and pro-inflammatory effects, modulates vascular dilation and constriction, and promotes the proliferation of endothelial cells and angiogenesis .
Mécanisme D'action
Target of Action
20-Hydroxyeicosatetraenoic acid (20-HETE) is a vasoactive eicosanoid that primarily targets vascular smooth muscle cells (VSMCs) and renal cells . It interacts with these cells via the G-protein coupled receptor 75 (GPR75) . In the kidney, 20-HETE plays a crucial role in the regulation of sodium transport .
Mode of Action
20-HETE exerts its effects by binding to GPR75 on VSMCs, stimulating contractility, migration, and growth . In the kidney, it inhibits sodium transport in the proximal tubule and thick ascending loop of Henle . This interaction leads to changes in vascular tone and renal function .
Biochemical Pathways
20-HETE is an eicosanoid metabolite of arachidonic acid, produced by the Cytochrome P450 (CYP450) omega hydroxylases . It is involved in the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . It also influences the renin-angiotensin system (RAS) .
Pharmacokinetics
It is known that 20-hete is a metabolite of arachidonic acid, produced by certain members of the cyp4a and cyp4f subfamilies in the cyp4 family .
Result of Action
The action of 20-HETE results in a wide range of effects on the vascular system, including the regulation of vascular tone and blood flow to specific organs . It also has renoprotective actions and opposes the effects of transforming growth factor β to promote proteinuria and renal end organ damage in hypertension . Moreover, it has been associated with the progression of certain human cancers, particularly those of the breast .
Action Environment
It is known that 20-HETE plays a key role in the vascular system, influencing the sensitivity of the vasculature to constrictor stimuli, regulating endothelial function, and driving vascular remodeling independent of blood pressure elevations .
Orientations Futures
20-HETE is at the root of various vascular pathologies and processes including ischemia-induced angiogenesis, arteriogenesis, septic shock, hypertension, atherosclerosis, myocardial infarction, and cardiometabolic diseases including diabetes and insulin resistance . The development and characterization of 20-HETE receptor blockers look to be a promising new class of compounds that can provide a considerable benefit to patients suffering from these cardiovascular pathologies .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIXBJHNLFJJP-DTLRTWKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009895 | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20-Hydroxyeicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-Hydroxyeicosatetraenoic acid | |
CAS RN |
79551-86-3 | |
| Record name | 20-Hydroxyeicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxy-5,8,11,14-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-Hydroxyeicosatetraenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 20-HETE has been shown to exert its effects by binding to the G protein-coupled receptor GPR75 (Gq), stimulating Gαq/11 protein dissociation and increasing inositol phosphate accumulation. [] This binding also facilitates c-Src–mediated transactivation of the epidermal growth factor receptor (EGFR), leading to downstream signaling pathways that induce angiotensin-converting enzyme (ACE) expression and endothelial dysfunction. [] In vascular smooth muscle cells, 20-HETE–GPR75 pairing is associated with Gαq/11- and GPCR-kinase interacting protein-1–mediated protein kinase C–stimulated phosphorylation of MaxiKβ, leading to vasoconstriction. []
ANone: While the papers provided do not include detailed spectroscopic data, the molecular formula of 20-HETE is C20H32O3 and its molecular weight is 320.47 g/mol.
ANone: The provided research focuses primarily on the biological activity of 20-HETE and does not delve into material compatibility and stability under various conditions.
A: 20-HETE itself is not a catalyst. It is a metabolite produced by the cytochrome P450 (CYP) enzymes, particularly CYP4A and CYP4F, through the ω-hydroxylation of arachidonic acid. [, , , ] 20-HETE is not involved in any known catalytic reactions.
A: One study utilized virtual screening against a CYP4F2 homology model to identify potential 20-HETE inhibitors. [] Further details regarding specific simulations, calculations, and QSAR models were not discussed in the provided papers.
A: Research suggests that 20-HETE agonists and antagonists require a carboxyl or ionizable group on carbon 1 and a double bond near carbon 14 or 15. [] Agonists need a functional group capable of hydrogen bonding on carbon 20 or 21, while antagonists lack this reactive group. [] For example, 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid (20-HEDE) acts as a 20-HETE antagonist. [, ] Additionally, 19(R)-HETE can competitively antagonize the effects of 20-HETE, while 19-HETE itself has no impact on NO or superoxide production. []
ANone: The provided papers do not discuss the stability and formulation of 20-HETE under various conditions or strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research papers do not discuss SHE regulations specifically related to 20-HETE.
A: Glucuronidation by UDP-glucuronosyltransferases (UGTs) is considered a primary pathway for 20-HETE elimination in humans. [] Research has identified UGT2B7, UGT1A9, and UGT1A3 as major contributors to this process. []
ANone: In vitro, 20-HETE has been shown to:
- Increase ACE expression and activity in human microvascular endothelial cells. [, , , ]
- Inhibit NO production and stimulate superoxide production in endothelial cells. [, , , ]
- Stimulate the proliferation of human macrovascular and microvascular endothelial cells. []
- Induce EPC adhesion to fibronectin and endothelial cell monolayer. []
- Increase superoxide production and activate NAPDH oxidase in pulmonary artery endothelial cells. []
- Inhibit DNA synthesis in neonatal rat vascular smooth muscle cells (VSMCs) and human VSMCs. [, ]
- Hypertension: 20-HETE antagonists have been shown to lower blood pressure in rat models of androgen-driven hypertension. [, , , , ]
- Angiogenesis: 20-HETE promotes angiogenesis in mouse hindlimb ischemia model. [, ]
- Coronary Collateral Growth: elevated 20-HETE impairs coronary collateral growth in a rat model of metabolic syndrome. []
- Pancreatic Cancer: 20-HETE antagonists suppressed tumor growth and metastasis in mouse models. [, ]
- Prostate Cancer: 20-HETE production was detected in prostate cancer cells and tumors, and 20-HETE antagonists increased tumor blood flow in a mouse model. [, ]
ANone: The provided papers do not discuss resistance or cross-resistance mechanisms related to 20-HETE.
ANone: The toxicology and safety profile of 20-HETE is not extensively discussed in the provided research papers.
ANone: The research papers provided do not focus on drug delivery and targeting strategies for 20-HETE.
ANone: Several analytical methods have been utilized to study 20-HETE. These include:
- LC-MS/MS: used to measure 20-HETE levels in various tissues and cells. [, , , ]
- ELISA: used to measure TGF-β1 release from cells. []
- Radioimmunoassay: used to measure angiotensin II levels in plasma. []
- Pressure myography: used to assess vascular function ex vivo. []
- Laser Doppler flowmetry: used to measure blood flow in vivo. []
- Immunohistochemistry: used to visualize the expression of CYP4A12a in kidney tissue. []
ANone: The provided research papers do not provide information about the environmental impact and degradation of 20-HETE.
ANone: The provided papers do not focus on the dissolution and solubility of 20-HETE in various media or its impact on bioavailability and efficacy.
A: While some studies mention the use of validated UPLC-MS/MS assays for quantifying 20-HETE, [] specific details regarding validation parameters like accuracy, precision, and specificity are not discussed in the provided papers.
ANone: The research papers focus on the biological roles and mechanisms of 20-HETE and do not discuss quality control and assurance measures related to its development, manufacturing, or distribution.
ANone: The provided research papers do not explore the immunogenicity or immunological responses to 20-HETE.
ANone: The research papers do not contain information on interactions between 20-HETE and drug transporters.
A: While one study mentions that fenofibrate treatment increased CYP4A expression, [] specific details on whether 20-HETE itself induces or inhibits drug-metabolizing enzymes are not discussed in the provided papers.
A: As 20-HETE is an endogenous metabolite produced within biological systems, it is inherently biocompatible. [, ] The specific details regarding its biodegradability are not addressed in the research papers provided.
ANone: The research papers primarily focus on understanding the role of 20-HETE and its inhibitors/antagonists. They do not provide comparisons of 20-HETE with alternative compounds or substitutes.
ANone: The research papers do not discuss recycling or waste management strategies related to 20-HETE.
ANone: The provided research papers do not detail specific research infrastructure or resources dedicated to 20-HETE.
ANone: The research papers focus on specific aspects of 20-HETE biology and do not provide a comprehensive historical overview of 20-HETE research.
A: The research on 20-HETE involves collaborations between various disciplines, including pharmacology, physiology, cardiology, and oncology. [, , ] This highlights the importance of interdisciplinary approaches to understanding the diverse roles of 20-HETE in health and disease.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1663911.png)
